An In-depth Technical Guide to 2-(4-methoxyphenyl)hydrazinecarbothioamide
An In-depth Technical Guide to 2-(4-methoxyphenyl)hydrazinecarbothioamide
Abstract
This technical guide provides a comprehensive overview of 2-(4-methoxyphenyl)hydrazinecarbothioamide, a versatile thiosemicarbazide derivative of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's chemical identity, including its CAS number and synonyms, and provides a detailed protocol for its synthesis and characterization. Furthermore, it explores the compound's physicochemical properties, mechanism of action, and its pivotal role as a scaffold in the development of novel therapeutic agents. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries, offering both foundational knowledge and practical insights into the applications of this compound.
Chemical Identity and Nomenclature
The compound of interest is most formally and commonly known in the scientific literature as 4-(4-methoxyphenyl)thiosemicarbazide . However, it is also recognized by several synonyms. Understanding these different nomenclatures is crucial for comprehensive literature searches and clear scientific communication.
| Identifier | Value | Source |
| CAS Number | 40207-03-2 | Santa Cruz Biotechnology[1] |
| Primary IUPAC Name | 4-(4-methoxyphenyl)thiosemicarbazide | |
| Synonyms | 2-(4-methoxyphenyl)hydrazinecarbothioamide, N-(4-methoxyphenyl)hydrazinecarbothioamide, 1-Amino-3-(4-methoxyphenyl)thiourea | ChemicalBook[2] |
| Molecular Formula | C₈H₁₁N₃OS | Santa Cruz Biotechnology[1] |
| Molecular Weight | 197.26 g/mol | Santa Cruz Biotechnology[1] |
Synthesis and Characterization
The synthesis of 4-(4-methoxyphenyl)thiosemicarbazide is a well-established process in organic chemistry, typically involving the reaction of an isothiocyanate with hydrazine. This reaction provides a straightforward and efficient route to the desired product.
Synthesis Protocol
The following protocol outlines a general and effective method for the synthesis of 4-(4-methoxyphenyl)thiosemicarbazide.
Reaction Scheme:
Caption: Synthetic route for 4-(4-methoxyphenyl)thiosemicarbazide.
Materials and Reagents:
-
4-Methoxyphenyl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Absolute Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Recrystallization solvents (e.g., ethanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenyl isothiocyanate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition is typically exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.[3][4]
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized 4-(4-methoxyphenyl)thiosemicarbazide should be confirmed through various analytical techniques.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 154-156 °C (decomposes) | ChemicalBook[2] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF); sparingly soluble in alcohols; generally insoluble in water. |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, and the amine protons of the thiosemicarbazide moiety. The aromatic protons typically appear as two doublets in the range of δ 6.8-7.5 ppm. The methoxy group protons will be a singlet at approximately δ 3.7 ppm. The NH and NH₂ protons will appear as broad singlets at lower fields.[5]
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon, and the thiocarbonyl carbon (C=S), which is typically observed in the range of δ 180-185 ppm.[6][7]
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Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2800-3100 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1100 cm⁻¹).[3][8]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (197.26 g/mol ).[9]
Mechanism of Action and Biological Activities
Thiosemicarbazides and their derivatives, particularly thiosemicarbazones, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][10] The biological activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic organisms.
Antibacterial Activity
The antibacterial action of thiosemicarbazide derivatives is a subject of ongoing research. One of the proposed mechanisms involves the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By inhibiting these enzymes, thiosemicarbazide derivatives can disrupt essential cellular processes, leading to bacterial cell death. The thiosemicarbazide moiety can act as a scaffold that, when appropriately substituted, can interact with the ATP-binding site of these enzymes.[12]
Caption: Proposed mechanism of antibacterial action for thiosemicarbazide derivatives.
Applications in Drug Development
4-(4-methoxyphenyl)thiosemicarbazide serves as a critical building block for the synthesis of a diverse array of biologically active molecules, particularly thiosemicarbazones. The condensation of the terminal primary amine of the thiosemicarbazide with various aldehydes and ketones yields thiosemicarbazones with a wide range of pharmacological properties.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies of thiosemicarbazone derivatives have revealed the importance of the substituents on both the thiosemicarbazide and the aldehyde/ketone moieties. The presence of the 4-methoxyphenyl group in the thiosemicarbazide scaffold can significantly influence the biological activity of the resulting thiosemicarbazone. The methoxy group, being an electron-donating group, can modulate the electronic properties of the molecule, which in turn can affect its binding affinity to biological targets.[13] For instance, in a series of 2′-benzoylpyridine thiosemicarbazones, it was found that electron-donating substituents like methoxy on the N4-phenyl ring resulted in greater anti-proliferative activity.[13]
Precursor for Anticancer and Antimicrobial Agents
Numerous studies have demonstrated the potential of thiosemicarbazones derived from 4-(4-methoxyphenyl)thiosemicarbazide as anticancer and antimicrobial agents. These derivatives have been shown to exhibit cytotoxicity against various cancer cell lines and inhibitory activity against a range of pathogenic bacteria.[9][14] The versatility of the thiosemicarbazide core allows for the facile introduction of various functionalities to optimize the potency, selectivity, and pharmacokinetic properties of the resulting compounds.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 4-(4-methoxyphenyl)thiosemicarbazide and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][15][16][17][18]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[15][17] Avoid contact with skin and eyes.[1][15][16][17][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][16]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[1][15][16]
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][15][16][17]
Conclusion
4-(4-methoxyphenyl)thiosemicarbazide is a valuable and versatile chemical entity with significant applications in the field of drug discovery and development. Its straightforward synthesis, coupled with its ability to serve as a scaffold for a wide range of biologically active thiosemicarbazone derivatives, makes it a compound of high interest for medicinal chemists. Further exploration of the structure-activity relationships of its derivatives holds promise for the development of novel therapeutics with improved efficacy against various diseases.
References
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. MDPI. Available from: [Link]
-
Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. ResearchGate. Available from: [Link]
-
Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. JOCPR. Available from: [Link]
-
Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides. PMC. Available from: [Link]
-
Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Revue Roumaine de Chimie. Available from: [Link]
-
Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC. Available from: [Link]
-
Antibacterial activity of thiosemicarbazide derivatives. ResearchGate. Available from: [Link]
-
Structure–activity studies of 4-phenyl-substituted 2′-benzoylpyridine thiosemicarbazones with potent and selective anti-tumour activity. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
1-(4-Ethoxybenzoyl)-4-(4-methoxyphenyl)thiosemicarbazide. PMC. Available from: [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available from: [Link]
-
Common Name: THIOSEMICARBAZIDE HAZARD SUMMARY. NJ.gov. Available from: [Link]
-
Spectroscopic Studies IR, 1H, 13C NMR and Xray diffractometer characterization of a new thiosemicarbazone organic ligand. International Journal of Advanced Research (IJAR). Available from: [Link]
-
Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC. Available from: [Link]
-
1 H NMR spectrum of compound 4. ResearchGate. Available from: [Link]
-
Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. Available from: [Link]
-
Structure-activity relationship of Cu(II) and Pd(II) thiosemicarbazone complexes with anticancer and antibacterial properties. ChemRxiv. Available from: [Link]
-
Material Safety Data Sheet - Thiosemicarbazide, 99%. Cole-Parmer. Available from: [Link]
-
Thiosemicarbazide, 1-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers. Available from: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 4-(4-METHOXYPHENYL)-3-THIOSEMICARBAZIDE CAS#: 40207-03-2 [amp.chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journalijar.com [journalijar.com]
- 7. spectrabase.com [spectrabase.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity studies of 4-phenyl-substituted 2′-benzoylpyridine thiosemicarbazones with potent and selective anti-tumour activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. nj.gov [nj.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. tcichemicals.com [tcichemicals.com]
